molecular formula C19H23NO2S B4884478 2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B4884478
M. Wt: 329.5 g/mol
InChI Key: JPHNGHVVVJQBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique chemical structure and properties. This compound is part of the tetrahydroquinoline family, which is characterized by a partially saturated quinoline ring system. The presence of the sulfonyl group attached to the 4-methylphenyl moiety adds to its distinctiveness and potential reactivity.

Preparation Methods

The synthesis of 2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the sulfonyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,2,4-Trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles like NH3 or RSH. .

Scientific Research Applications

2,2,4-Trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline include:

Properties

IUPAC Name

2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-3,4-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-14-9-11-16(12-10-14)23(21,22)20-18-8-6-5-7-17(18)15(2)13-19(20,3)4/h5-12,15H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHNGHVVVJQBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.